
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-2-(4-(trifluoromethyl)pyridin-2-YL)acetic acid: , often referred to as Boc-protected trifluoromethylpyridine acetic acid , is a synthetic organic compound. Its chemical structure consists of a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. Let’s break down its components:
Pyridine Ring: The pyridine ring imparts aromaticity and basicity to the compound.
Trifluoromethyl Group (CF₃): This electron-withdrawing group enhances lipophilicity and influences reactivity.
Acetic Acid Moiety: The acetic acid functional group contributes acidity and solubility properties.
Méthodes De Préparation
a. Synthetic Routes: Several synthetic routes exist for the preparation of Boc-protected trifluoromethylpyridine acetic acid. One common approach involves the following steps:
Trifluoromethylation of Pyridine: The pyridine ring undergoes trifluoromethylation using a suitable reagent (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Protection of Amine Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group, typically using Boc anhydride or Boc-protected amine reagents.
Acetylation: The Boc-protected amine is acetylated with acetic anhydride or acetyl chloride.
b. Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in multi-step processes with careful purification and isolation.
Analyse Des Réactions Chimiques
Boc-protected trifluoromethylpyridine acetic acid participates in various chemical reactions:
Hydrolysis: Removal of the Boc protecting group using acid or base.
Esterification: Conversion of the carboxylic acid group to an ester.
Substitution Reactions: Nucleophilic substitution at the pyridine ring or acetic acid moiety.
Reduction: Reduction of the trifluoromethyl group.
Major products include Boc-deprotected derivatives, esters, and substituted pyridines.
Applications De Recherche Scientifique
This compound finds applications in diverse fields:
Medicinal Chemistry: As a building block for drug design due to its trifluoromethyl group’s bioisosteric properties.
Agrochemicals: Potential herbicides or fungicides.
Materials Science: Incorporation into polymers or materials with desired properties.
Fluorine Chemistry: Studying reactivity and selectivity in fluorinated compounds.
Mécanisme D'action
The exact mechanism of action depends on its specific application. For drug design, it may interact with biological targets via hydrogen bonding, hydrophobic interactions, or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Boc-protected trifluoromethylpyridine acetic acid stands out due to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. Similar compounds include other Boc-protected pyridine derivatives and trifluoromethyl-substituted acids.
Propriétés
Formule moléculaire |
C13H15F3N2O4 |
|---|---|
Poids moléculaire |
320.26 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(21)18-9(10(19)20)8-6-7(4-5-17-8)13(14,15)16/h4-6,9H,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
DAALTQGWNWMTSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


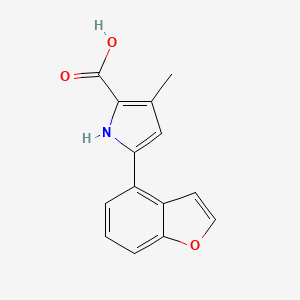
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
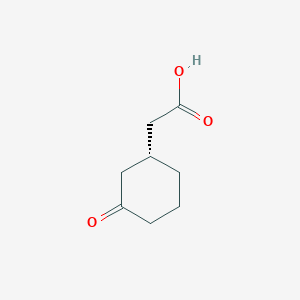
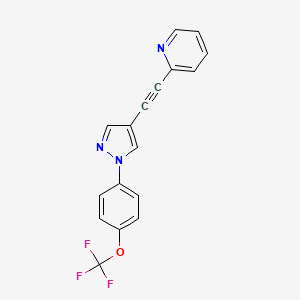

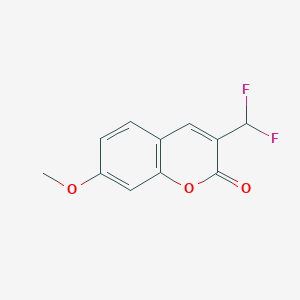
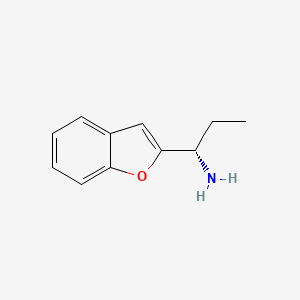


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
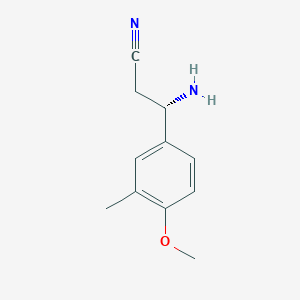

![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)

